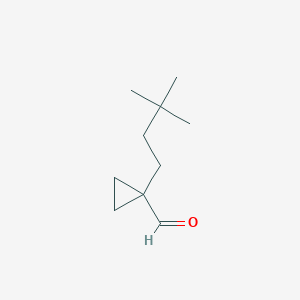

1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde

CAS No.:

Cat. No.: VC17852996

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O |

|---|---|

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 1-(3,3-dimethylbutyl)cyclopropane-1-carbaldehyde |

| Standard InChI | InChI=1S/C10H18O/c1-9(2,3)4-5-10(8-11)6-7-10/h8H,4-7H2,1-3H3 |

| Standard InChI Key | HLHGAOXRDQKHBJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CCC1(CC1)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde (C₁₀H₁₆O) features a cyclopropane ring substituted at the 1-position with a 3,3-dimethylbutyl group and a carbaldehyde moiety. The cyclopropane ring introduces significant angle strain (≈60° bond angles), while the 3,3-dimethylbutyl chain contributes steric bulk, influencing reactivity and conformational stability . The aldehyde group (-CHO) at the 1-position enables nucleophilic additions and oxidation-reduction reactions typical of carbonyl compounds.

Table 1: Estimated Physicochemical Properties

Synthesis and Manufacturing

Cyclopropanation Strategies

| Method | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Simmons-Smith | CH₂I₂, Zn-Cu, ether, 0–25°C | Steric hindrance mitigation |

| Corey-Chaykovsky | TMSI, NaH, DMSO, 60°C | High ring strain tolerance |

| Hydroformylation | CO/H₂, Rh catalyst, 80–100°C | Regioselectivity challenges |

Reactivity and Chemical Behavior

Strain-Driven Reactivity

The cyclopropane ring’s angle strain (≈60°) enhances susceptibility to ring-opening reactions. Electrophilic attack at the aldehyde carbon is moderated by the electron-withdrawing effect of the cyclopropane ring, as demonstrated in studies of methylenecyclopropane dipolar cycloadditions .

Aldehyde-Specific Reactions

-

Nucleophilic Addition: Reacts with Grignard reagents, hydrazines, and alcohols.

-

Oxidation: Forms carboxylic acid derivatives (e.g., 1-(3,3-dimethylbutyl)cyclopropane-1-carboxylic acid) under strong oxidizing conditions .

-

Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Cyclopropane aldehydes serve as precursors to bioactive molecules. For example, caronic acid (3,3-dimethylcyclopropane-1,2-dicarboxylic acid), synthesized via hydrolysis of tricarboxylic esters , demonstrates anti-inflammatory properties. The aldehyde group in 1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde could enable Schiff base formation for drug delivery systems.

Fragrance and Flavor Chemistry

Branched aldehydes are common in fragrance formulations (e.g., citronellal). The cyclopropane moiety may enhance volatility or stability in such applications.

Polymer Science

Strained rings improve thermal stability in polymers. Copolymerization with ethylene or styrene derivatives could yield materials with unique mechanical properties.

Challenges and Future Directions

Synthetic Scalability

Large-scale cyclopropanation remains challenging due to reagent toxicity (e.g., CH₂I₂) and side reactions. Flow chemistry and catalytic methods (e.g., Rh-catalyzed cyclopropanation) warrant exploration .

Spectroscopic Characterization

Experimental data for NMR (¹H, ¹³C), IR, and mass spectra are lacking. Computational modeling (DFT) could predict spectroscopic signatures .

Biological Activity Screening

No studies report the bioactivity of this compound. In vitro assays for antimicrobial or anticancer potential are recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume